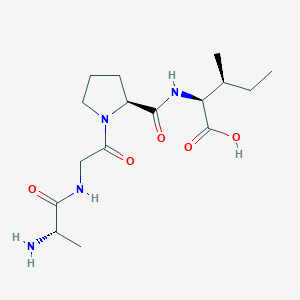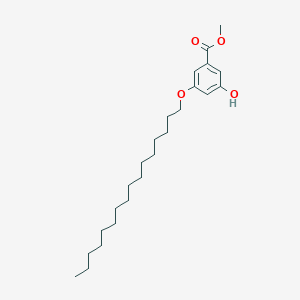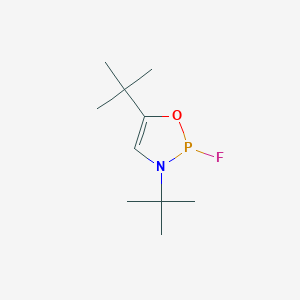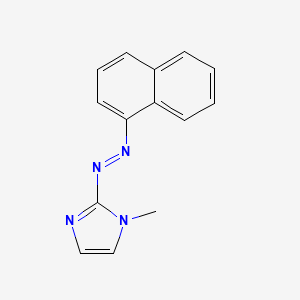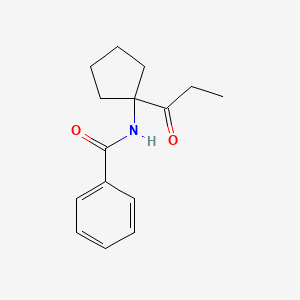![molecular formula C14H10O5S3 B14243339 4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) CAS No. 344567-18-6](/img/structure/B14243339.png)
4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4-dihydroxythiobenzoyl) sulfoxide is an organic compound with the molecular formula C14H10O5S3. It contains a total of 32 atoms, including 10 hydrogen atoms, 14 carbon atoms, 5 oxygen atoms, and 3 sulfur atoms . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4-dihydroxythiobenzoyl) sulfoxide typically involves the oxidation of sulfides. One common method is the oxidation of sulfanes to sulfoxides using hydrogen peroxide and triflic acid. This method is known for its high yields and tolerance to oxidatively sensitive functional groups . Another method involves the use of periodic acid (H5IO6) catalyzed by FeCl3 in acetonitrile, which provides excellent yields in a short reaction time .
Industrial Production Methods
Industrial production methods for bis(2,4-dihydroxythiobenzoyl) sulfoxide are not well-documented in the literature. the general principles of sulfoxide synthesis, such as the use of oxidizing agents and catalysts, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4-dihydroxythiobenzoyl) sulfoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfones.
Reduction: It can be reduced back to the corresponding sulfide.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, periodic acid, and triflic acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used to convert the sulfoxide back to the sulfide.
Substitution: Electrophiles such as alkyl halides can react with the hydroxyl groups under basic conditions.
Major Products
Oxidation: Sulfones are the major products formed from the oxidation of bis(2,4-dihydroxythiobenzoyl) sulfoxide.
Reduction: The corresponding sulfide is the major product of reduction reactions.
Substitution: Various substituted derivatives can be formed depending on the electrophile used.
Aplicaciones Científicas De Investigación
Bis(2,4-dihydroxythiobenzoyl) sulfoxide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as an antioxidant in the protection of organic materials from oxidative deterioration.
Mecanismo De Acción
The mechanism of action of bis(2,4-dihydroxythiobenzoyl) sulfoxide involves its interaction with various molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Bis(3,5-dihydrocarbyl-4-hydroxybenzyl) sulfoxides: These compounds are similar in structure and are used as antioxidants.
Sulfinyl-bis(2,4-dihydroxythiobenzoyl): This compound is a precursor to bis(2,4-dihydroxythiobenzoyl) sulfoxide and shares similar chemical properties.
Uniqueness
Bis(2,4-dihydroxythiobenzoyl) sulfoxide is unique due to its specific arrangement of hydroxyl and sulfoxide groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
344567-18-6 |
|---|---|
Fórmula molecular |
C14H10O5S3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(2,4-dihydroxybenzenecarbothioyl)sulfinyl-(2,4-dihydroxyphenyl)methanethione |
InChI |
InChI=1S/C14H10O5S3/c15-7-1-3-9(11(17)5-7)13(20)22(19)14(21)10-4-2-8(16)6-12(10)18/h1-6,15-18H |
Clave InChI |
NOQIKELVKMJJJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)C(=S)S(=O)C(=S)C2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
